Bienvenue dans la boutique en ligne BenchChem!

BMS-929075

HCV NS5B polymerase antiviral potency replicon assay

BMS-929075 is a well-characterized, orally bioavailable HCV NS5B palm site allosteric inhibitor optimized from a benzofuran-3-carboxamide scaffold. It offers pan-genotypic potency (GT1a IC50=9 nM, GT1b IC50=4 nM) and is validated for replicon clearance in triple-DAA combinations. With established in vivo PK (48% oral bioavailability, liver/plasma ratio 1.6 at C24), an X-ray co-crystal structure (PDB: 5PZP, 2.95 Å), and documented selectivity (>2,700-fold vs. hepatic CC50), BMS-929075 is the definitive tool compound for HCV NS5B research.

Molecular Formula C31H24F2N4O3
Molecular Weight 538.5 g/mol
CAS No. 1217338-97-0
Cat. No. B606268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-929075
CAS1217338-97-0
SynonymsBMS-929075;  BMS 929075;  BMS929075.
Molecular FormulaC31H24F2N4O3
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2(CC2)C3=NC=CC=N3)C4=C(C5=C(C=C4)OC(=C5C(=O)NC)C6=CC=C(C=C6)F)F
InChIInChI=1S/C31H24F2N4O3/c1-17-4-5-19(28(38)37-31(12-13-31)30-35-14-3-15-36-30)16-22(17)21-10-11-23-24(26(21)33)25(29(39)34-2)27(40-23)18-6-8-20(32)9-7-18/h3-11,14-16H,12-13H2,1-2H3,(H,34,39)(H,37,38)
InChIKeyLZAUGCMVNLZVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-929075 (CAS 1217338-97-0) Technical Overview: HCV NS5B Palm Site Allosteric Inhibitor Procurement Specifications


BMS-929075 (CAS: 1217338-97-0) is an orally bioavailable, non-nucleoside palm site allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. Developed by Bristol-Myers Squibb as compound 37 in an optimization campaign, BMS-929075 belongs to the benzofuran-3-carboxamide chemotype and demonstrates pan-genotypic inhibitory activity against HCV NS5B [2]. The compound progressed through Phase 1 clinical evaluation (NCT01525212) as an investigational agent for chronic HCV infection [3].

Why BMS-929075 (CAS 1217338-97-0) Cannot Be Replaced by Generic NS5B Palm Site Inhibitors


HCV NS5B palm site allosteric inhibitors exhibit distinct binding determinants, ligand efficiency profiles, and resistance mutation susceptibility that preclude simple in-class substitution [1]. BMS-929075 was specifically optimized from a benzofuran core scaffold to overcome metabolic liabilities and potency deficiencies observed in early leads such as compound 2 [2]. Critically, the compound's unique 4-fluorophenyl benzofuran-3-carboxamide architecture and N-methyl substitution confer binding interactions at the palm site that are not recapitulated by other palm binders such as dasabuvir (ABT-333) or structurally divergent thumb site inhibitors like beclabuvir (BMS-791325) [3]. The following quantitative evidence establishes the specific differentiation parameters that inform scientific selection and procurement decisions.

BMS-929075 (CAS 1217338-97-0) Quantitative Differentiation Evidence: Comparative Potency, Ligand Efficiency, Cytotoxicity, and Pharmacokinetics


Pan-Genotypic HCV NS5B Inhibitory Potency: BMS-929075 IC50 Values Across GT1a, GT1b, and GT1b-C316N Mutant

BMS-929075 demonstrates low nanomolar pan-genotypic inhibitory activity in HCV replicon assays, with measured IC50 values of 9 nM against genotype 1a, 4 nM against genotype 1b wild-type, and 18 nM against the GT1b-C316N palm site resistance mutant [1]. This potency profile represents a marked improvement over the early benzofuran lead compound 2, which exhibited IC50 values of 33 nM (GT1a) and 12 nM (GT1b) [2]. The 3.7-fold potency enhancement for GT1a and 3-fold enhancement for GT1b underscore the successful optimization of the benzofuran core scaffold through systematic structure-activity relationship (SAR) refinement [1].

HCV NS5B polymerase antiviral potency replicon assay genotype coverage

Ligand Efficiency Optimization: BMS-929075 Maintains LE Relative to Early Benzofuran Leads

During the lead optimization campaign that yielded BMS-929075, maintaining ligand efficiency (LE) while improving potency and ADME properties was a critical design objective [1]. The discovery team reported that BMS-929075 (compound 37) maintained ligand efficiency relative to early leads despite significant improvements in replicon potency and pharmacokinetic parameters [2]. This preservation of LE indicates that potency gains were achieved through optimized binding interactions rather than through indiscriminate increases in molecular weight or lipophilicity, distinguishing BMS-929075 from less efficiently optimized palm site inhibitors [1]. The compound's binding mode to the NS5B palm site has been confirmed by X-ray crystallography at 2.95 Å resolution (PDB ID: 5PZP) [3].

ligand efficiency structure-based drug design lead optimization binding affinity

Triple Combination Synergy in HCV Replicon Cells: BMS-929075 with NS3 Protease and NS5A Inhibitors

BMS-929075 demonstrated robust antiviral efficacy when tested in a triple combination regimen in HCV replicon cells, consisting of BMS-929075 (NS5B palm inhibitor), asunaprevir (NS3 protease inhibitor), and daclatasvir (NS5A inhibitor) [1]. This triple combination achieved sustained clearance of HCV replicon RNA following a 14-day treatment and washout period [2]. In contrast, the early lead compound 2, when evaluated in analogous combination settings, failed to achieve comparable sustained virologic suppression due to inferior potency and suboptimal pharmacokinetic properties [1]. The ability of BMS-929075 to contribute to replicon cure in vitro distinguishes it from earlier-generation palm site inhibitors that lacked the potency and drug-like properties required for effective combination therapy [3].

combination therapy synergy direct-acting antiviral replicon clearance

Cytotoxicity Window: BMS-929075 CC50 Values in Human Hepatocyte and Hepatic Cell Lines

BMS-929075 exhibits a favorable cytotoxicity window in human hepatic cell models, with measured CC50 values of 60 μM in Huh-7 cells, >12.5 μM in HepG2 cells, and >50 μM in primary human hepatocytes after 3-day exposure [1]. The selectivity index (CC50/EC50) exceeds 3,300 in Huh-7 cells and >2,700 in HepG2 cells relative to the GT1b replicon EC50 . While direct comparative cytotoxicity data for dasabuvir in identical assay conditions are not available, this profile supports the compound's suitability for cell-based antiviral studies [2].

cytotoxicity therapeutic index CC50 hepatocyte safety

Preclinical Pharmacokinetics: BMS-929075 Oral Bioavailability and Liver Distribution in Rat

BMS-929075 demonstrates favorable oral pharmacokinetic parameters in male Sprague-Dawley rats following oral administration (6 mg/kg p.o. vs. 2 mg/kg i.v.), with oral bioavailability (F) of 48%, clearance (Cl) of 1.7 mL/min/kg, terminal half-life (t1/2) of 4.7 hours, and volume of distribution at steady state (Vss) of 0.7 L/kg [1]. Notably, BMS-929075 achieved sustained liver exposure with C24 liver concentration of 1.12 μM and a liver-to-plasma ratio of 1.6 at 24 hours post-dose [2]. This preclinical PK profile represents a substantial improvement over compound 2, which exhibited poor oral bioavailability and inadequate liver exposure that precluded further development [3]. Dasabuvir (ABT-333) exhibits oral bioavailability of approximately 30-40% in preclinical species, with plasma protein binding-related potency shifts of 12- to 13-fold in the presence of 40% human plasma (EC50 increases from 7.7 to 99 nM for GT1a) [4].

oral bioavailability pharmacokinetics liver exposure preclinical ADME

BMS-929075 (CAS 1217338-97-0) Validated Research Applications: Where Procurement Is Scientifically Justified


HCV Replicon-Based Antiviral Screening and Combination DAA Studies

BMS-929075 is optimally suited for HCV subgenomic replicon assays in Huh-7 cells, where its IC50 values of 9 nM (GT1a), 4 nM (GT1b), and 18 nM (GT1b-C316N) provide reliable benchmark activity for screening novel antiviral candidates or evaluating resistance profiles [1]. The compound's demonstrated ability to achieve replicon clearance in triple combination with NS3 protease and NS5A inhibitors supports its use in studies investigating multi-mechanism DAA regimens [2]. Procurement for replicon-based research is scientifically justified given the well-characterized potency and the availability of matched resistance mutant data (C316N) for mechanistic investigations.

In Vivo Rodent Pharmacokinetic and Liver Exposure Modeling

BMS-929075 is validated for in vivo pharmacokinetic studies in rodent models, with established parameters including 48% oral bioavailability, clearance of 1.7 mL/min/kg, and sustained liver exposure (C24 liver/plasma ratio = 1.6) in Sprague-Dawley rats [1]. The compound's favorable liver distribution makes it suitable for preclinical studies requiring target organ engagement assessment, hepatotropic viral infection modeling, or PK/PD correlation analyses [2]. Procurement for in vivo applications is supported by the availability of both intravenous (2 mg/kg) and oral (6 mg/kg) dosing reference data .

NS5B Polymerase Structure-Function and Inhibitor Binding Mode Studies

BMS-929075 is an ideal tool compound for structural biology investigations of HCV NS5B palm site allosteric inhibition, with an experimentally determined X-ray co-crystal structure available at 2.95 Å resolution (PDB ID: 5PZP) [1]. The structure reveals the precise binding pose of the benzofuran-3-carboxamide scaffold within the palm site, providing a foundation for molecular docking studies, structure-based drug design, and computational modeling of resistance mutations [2]. The well-defined binding mode distinguishes BMS-929075 from palm site inhibitors lacking publicly available co-crystal structures, supporting its selection for structural and computational chemistry applications .

Cytotoxicity and Selectivity Profiling in Hepatic Cell Models

BMS-929075 is appropriate for studies requiring well-characterized cytotoxicity benchmarks in human hepatic cell systems, with established CC50 values of 60 μM (Huh-7), >12.5 μM (HepG2), and >50 μM (primary human hepatocytes) [1]. The >2,700-fold selectivity index relative to antiviral EC50 provides a reliable reference for discriminating on-target antiviral effects from off-target cytotoxicity in cell-based HCV assays [2]. Procurement for selectivity profiling is supported by the compound's availability as a high-purity (>98-99%) research reagent with documented activity across multiple hepatic cell types .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-929075

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.